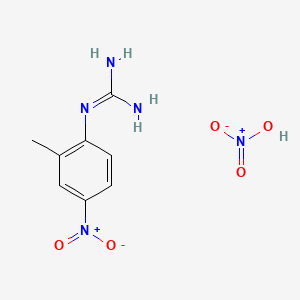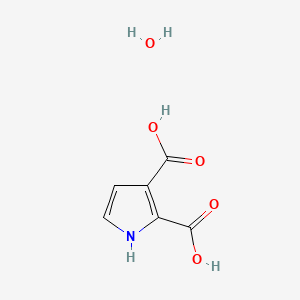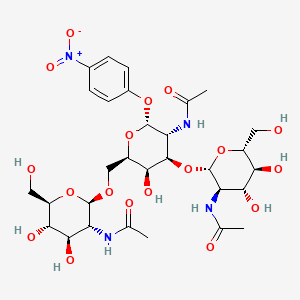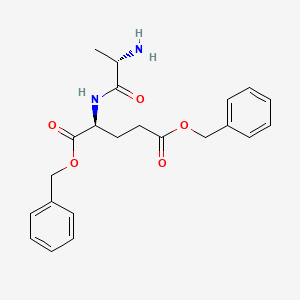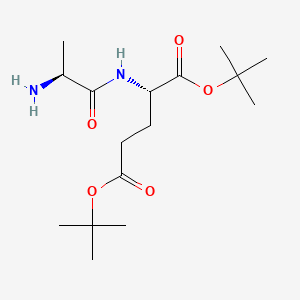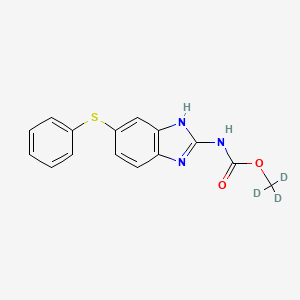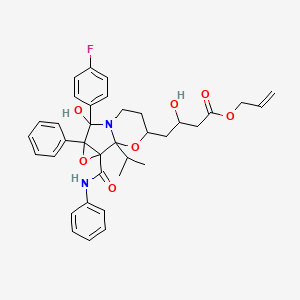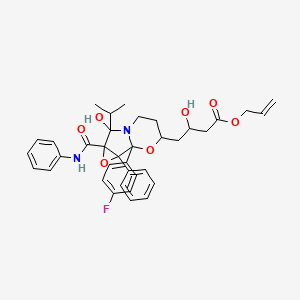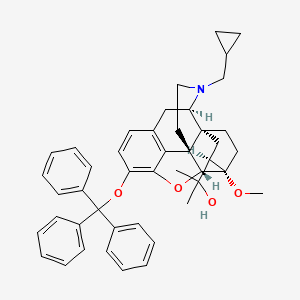
3β,5β-Tetrahydro Cortisone 3,21-Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Diagnostic Applications
- Steroid Metabolism and Diagnostic Markers: Research has identified specific metabolites and enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) which converts cortisone to cortisol, primarily in the liver and visceral adipose tissue. This conversion process has implications for metabolic disorders and is a focal point for understanding obesity and insulin resistance mechanisms (Baudrand et al., 2011). Additionally, the synthesis and application of tetrahydrocorticosteroids, including THCA, as internal standards for mass spectrometry in clinical and biochemical studies highlight the role of these compounds in diagnostic assays (Ikegawa et al., 2011).
Pharmacological and Therapeutic Insights
- Neuroactive Steroid Quantification: The development of LC-MS/MS assays for quantifying neuroactive steroids, including THCA derivatives, in pregnancy elucidates the complex interplay between stress hormones and pregnancy outcomes. This research underscores the potential of THCA and related compounds in advancing clinical diagnostic tools and understanding perinatal depression (Mayne et al., 2021).
- Biotransformation and Synthesis of Steroids: Biotransformation studies with Rhodococcus rhodnii have led to the synthesis of novel steroids from cortisone, demonstrating the potential of microbial systems in generating new therapeutic compounds with reduced side effects (Zappaterra et al., 2021). Furthermore, efficient procedures for synthesizing key intermediates for halogenated corticosteroids indicate the significance of THCA in the pharmaceutical production of anti-inflammatory drugs (Huy et al., 2020).
Endocrine and Metabolic Health
- Adrenocortical Activity Measurement: Non-invasive techniques for measuring adrenocortical activity using faecal corticosterone metabolites offer new avenues for stress and health monitoring in biomedical research, with implications for human health studies (Lepschy et al., 2007).
- Impact on Hypertension and Metabolic Syndrome: Investigations into the activity of 11β-HSD enzymes, which are responsible for the interconversion of cortisol and cortisone, provide insights into their role in hypertension, metabolic syndrome, and the potential therapeutic targeting of these enzymes to treat these conditions (Allende et al., 2014).
Propriétés
Numéro CAS |
4003-93-4 |
|---|---|
Nom du produit |
3β,5β-Tetrahydro Cortisone 3,21-Diacetate |
Formule moléculaire |
C25H36O7 |
Poids moléculaire |
448.556 |
Nom IUPAC |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
Clé InChI |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Synonymes |
3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



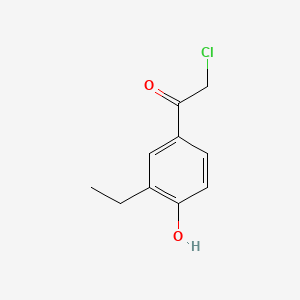
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
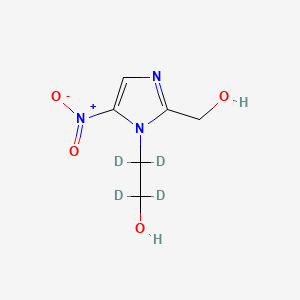
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)
